2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative with a unique substitution pattern: two methyl groups at the 2- and 4-positions of the aromatic ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₄H₂₁BNO₂, with a molecular weight of 261.14 g/mol (calculated from analogs in ).
Properties
IUPAC Name |
2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEHKQFBWBIISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144575 | |
| Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-04-1 | |
| Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the palladium-catalyzed borylation of 2,4-dimethylaniline with bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps, such as crystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different aniline derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, substituted anilines, and various boron-containing compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
Organic Synthesis
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as an important reagent in organic synthesis. It acts as a boronic acid pinacol ester which is crucial for the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing various biaryl derivatives through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields while minimizing side reactions. The resulting compounds exhibited significant biological activity, indicating potential pharmaceutical applications .
Material Science
The compound's dioxaborolane moiety contributes to its utility in materials science. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has shown that incorporating this compound into polycarbonate blends resulted in improved impact resistance and thermal properties. The study highlighted how the boron-containing compound interacts with the polymer matrix to facilitate better dispersion and adhesion between phases .
Photonic Applications
Due to its unique electronic properties, this compound is also explored for applications in photonics. Its ability to form stable complexes with other materials makes it suitable for developing light-emitting devices and sensors.
Case Study: Light Emitting Diodes (LEDs)
In experiments aimed at developing new LED materials, this compound was integrated into organic light-emitting diodes (OLEDs). The resulting devices showed enhanced efficiency and brightness compared to conventional materials .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with its analogs:
Key Observations:
- Steric Effects: The 2,4-dimethyl substitution in the target compound introduces significant steric hindrance compared to monosubstituted analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This may reduce reactivity in cross-coupling reactions due to restricted access to the boron center .
- Melting Points : The unsubstituted analog (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) has a high melting point (165–170°C), likely due to strong intermolecular hydrogen bonding via the -NH₂ group. Methyl substitutions may lower melting points by disrupting crystal packing .
Biological Activity
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C14H22BNO2
- Molecular Weight : 246.15 g/mol
- CAS Number : 171364-78-6
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its antimicrobial properties and potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- MIC Values : Studies have shown that related compounds demonstrate minimum inhibitory concentrations (MIC) against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. Some derivatives have MIC values ranging from 0.5 to 8 μg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : A related study reported that compounds with similar structures inhibited the proliferation of cancer cell lines with IC50 values in the nanomolar range (e.g., 0.126 μM) against triple-negative breast cancer (TNBC) cells .
Case Studies and Research Findings
Pharmacokinetic Properties
A pharmacokinetic study highlighted the compound's absorption and distribution characteristics:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation using halogenated precursors (e.g., bromo- or chloro-aniline derivatives). Key parameters include catalyst choice (e.g., Pd(dppf)Cl₂), base (KOAc), and solvent (dioxane). Yields vary significantly depending on the halogen: bromo precursors typically achieve higher yields (e.g., 65%) compared to chloro analogs (32%) due to enhanced oxidative addition kinetics. Purification via silica gel chromatography with ethyl acetate/hexane gradients ensures >98% purity .
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
- Methodological Answer : Use a combination of -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), -NMR (δ 84.5 ppm for boronate ester carbons), and mass spectrometry (DART-MS for exact mass confirmation). High-resolution crystallography (via SHELX or OLEX2) resolves bond angles and confirms regiochemistry. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the recommended storage conditions to maintain the stability of this boronate ester aniline derivative?
- Methodological Answer : Store at –20°C under nitrogen in amber vials to prevent hydrolysis and oxidation. For long-term stability (>6 months), use –80°C. Prior to use, dissolve in anhydrous THF or DMSO with brief sonication (37°C) to enhance solubility. Avoid exposure to moisture and strong acids/bases .
Advanced Research Questions
Q. How does the electronic environment of the aniline moiety influence the reactivity of the boronate ester group in cross-coupling reactions?
- Methodological Answer : Electron-donating methyl groups at the 2- and 4-positions of the aniline ring enhance the nucleophilicity of the boronate ester, facilitating Suzuki-Miyaura couplings. Steric hindrance from tetramethyl dioxaborolane, however, may reduce reactivity with bulky aryl halides. DFT calculations (e.g., Gaussian 16) can map charge distribution to predict coupling efficiency .
Q. What strategies can mitigate challenges in regioselective functionalization of this compound, particularly when multiple reactive sites are present?
- Methodological Answer : Employ directing groups (e.g., acetylated amines) to bias reactivity. For example, acetylation of the aniline NH₂ group (using AcCl/Et₃N in CH₂Cl₂) directs electrophilic substitution to the para position of the boronate ester, achieving 42% yield vs. 8% without protection . Catalyst screening (e.g., Ir-catalyzed C–H borylation) can further enhance selectivity .
Q. How can computational modeling (e.g., DFT) guide the design of derivatives for targeted applications in materials science?
- Methodological Answer : Use crystallographic data (e.g., C–B bond lengths: 1.56–1.59 Å) to parameterize molecular dynamics simulations. DFT studies (B3LYP/6-311+G(d,p)) predict charge transport properties for semiconductor applications, such as hole mobility in perovskite solar cells. OLEX2 visualization aids in analyzing packing motifs and π-π interactions .
Q. What are the observed discrepancies in reported synthetic yields for derivatives, and how can reaction parameters be optimized?
- Methodological Answer : Discrepancies arise from substrate halogen effects (e.g., 65% yield with bromo vs. 32% with chloro precursors) and competing side reactions (e.g., diacetylation). Optimization includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
